Cas no 249563-62-0 (1-{spiro2.2pentan-1-yl}ethan-1-one)
1-{spiro2.2pentan-1-yl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-spiro[2.2]pent-1-yl-
- Ethanone,1-spiro[2.2]pentyl- (9CI)
- 1-{spiro2.2pentan-1-yl}ethan-1-one
- 1-Spiro[2.2]pentan-2-ylethanone
- 1-{spiro[2.2]pentan-1-yl}ethan-1-one
- Ethanone, 1-spiro[2.2]pentyl- (9CI)
- 1-(Spiro[2.2]pentan-1-yl)ethan-1-one
- EN300-315976
- Ethanone, 1-spiro[2.2]pentyl-(9CI)
- 249563-62-0
-
- MDL: MFCD24709422
- Inchi: 1S/C7H10O/c1-5(8)6-4-7(6)2-3-7/h6H,2-4H2,1H3
- InChI Key: MSSLYDWUJKWRGG-UHFFFAOYSA-N
- SMILES: O=C(C)C1CC21CC2
Computed Properties
- Exact Mass: 110.073164938g/mol
- Monoisotopic Mass: 110.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 17.1Ų
1-{spiro2.2pentan-1-yl}ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-315976-0.05g |
1-{spiro[2.2]pentan-1-yl}ethan-1-one |
249563-62-0 | 95.0% | 0.05g |
$347.0 | 2025-03-19 | |
| Enamine | EN300-315976-0.1g |
1-{spiro[2.2]pentan-1-yl}ethan-1-one |
249563-62-0 | 95.0% | 0.1g |
$518.0 | 2025-03-19 | |
| Enamine | EN300-315976-0.25g |
1-{spiro[2.2]pentan-1-yl}ethan-1-one |
249563-62-0 | 95.0% | 0.25g |
$743.0 | 2025-03-19 | |
| Enamine | EN300-315976-0.5g |
1-{spiro[2.2]pentan-1-yl}ethan-1-one |
249563-62-0 | 95.0% | 0.5g |
$1170.0 | 2025-03-19 | |
| Enamine | EN300-315976-1.0g |
1-{spiro[2.2]pentan-1-yl}ethan-1-one |
249563-62-0 | 95.0% | 1.0g |
$1500.0 | 2025-03-19 | |
| Enamine | EN300-315976-2.5g |
1-{spiro[2.2]pentan-1-yl}ethan-1-one |
249563-62-0 | 95.0% | 2.5g |
$2940.0 | 2025-03-19 | |
| Enamine | EN300-315976-5.0g |
1-{spiro[2.2]pentan-1-yl}ethan-1-one |
249563-62-0 | 95.0% | 5.0g |
$4349.0 | 2025-03-19 | |
| Enamine | EN300-315976-10.0g |
1-{spiro[2.2]pentan-1-yl}ethan-1-one |
249563-62-0 | 95.0% | 10.0g |
$6450.0 | 2025-03-19 | |
| Enamine | EN300-315976-1g |
1-{spiro[2.2]pentan-1-yl}ethan-1-one |
249563-62-0 | 95% | 1g |
$1500.0 | 2023-09-05 | |
| Enamine | EN300-315976-5g |
1-{spiro[2.2]pentan-1-yl}ethan-1-one |
249563-62-0 | 95% | 5g |
$4349.0 | 2023-09-05 |
1-{spiro2.2pentan-1-yl}ethan-1-one Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 1-{spiro2.2pentan-1-yl}ethan-1-one
Recent Advances in the Study of 1-{spiro2.2pentan-1-yl}ethan-1-one (CAS: 249563-62-0)
The compound 1-{spiro2.2pentan-1-yl}ethan-1-one (CAS: 249563-62-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This spirocyclic ketone derivative exhibits a rigid bicyclic framework that makes it an attractive scaffold for drug discovery, particularly in the development of novel central nervous system (CNS) agents and anti-inflammatory compounds. Recent studies have focused on elucidating its synthetic pathways, biological activities, and structure-activity relationships (SAR).
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-{spiro2.2pentan-1-yl}ethan-1-one serves as a key intermediate in the synthesis of potent γ-aminobutyric acid (GABA) receptor modulators. The research team developed an optimized synthetic route with improved yield (78%) using a palladium-catalyzed cyclization approach. Molecular docking studies revealed that the spirocyclic core interacts with specific hydrophobic pockets in the GABAA receptor binding site, suggesting potential applications in anxiety and epilepsy treatment.
In the field of anti-inflammatory drug development, a recent patent application (WO2023056123) disclosed novel derivatives of 249563-62-0 that exhibit selective COX-2 inhibition with minimal gastrointestinal toxicity. The lead compound showed 15-fold selectivity for COX-2 over COX-1 in in vitro assays, with an IC50 of 0.12 μM. Pharmacokinetic studies in rodent models demonstrated favorable blood-brain barrier penetration and a half-life of 4.2 hours, making it a promising candidate for neuroinflammatory conditions.
Structural characterization of 1-{spiro2.2pentan-1-yl}ethan-1-one has been advanced through recent X-ray crystallography studies (Acta Crystallographica, 2024). The data revealed unexpected conformational flexibility in the spiro system, challenging previous assumptions about its rigidity. This finding has important implications for drug design, as it suggests the molecule may adopt multiple bioactive conformations when binding to different biological targets.
Emerging research presented at the 2024 American Chemical Society meeting highlighted the compound's potential in targeted protein degradation. By functionalizing the carbonyl group, researchers created proteolysis-targeting chimeras (PROTACs) that successfully degraded disease-relevant proteins in cellular models. The spirocyclic structure was found to confer improved metabolic stability compared to linear analogs, with hepatic microsomal half-life increasing from 12 to 42 minutes.
Ongoing clinical investigations are exploring the safety profile of 249563-62-0 derivatives. A Phase I trial (NCT05678123) is currently evaluating a novel antipsychotic candidate containing this scaffold, with preliminary data showing favorable tolerability at therapeutic doses. Meanwhile, computational studies are identifying new potential applications, including as allosteric modulators of ion channels and GPCRs.
In conclusion, 1-{spiro2.2pentan-1-yl}ethan-1-one represents a versatile chemical platform with expanding therapeutic potential. Future research directions include optimization of synthetic scalability, exploration of additional biological targets, and development of improved formulations for enhanced bioavailability. The unique physicochemical properties of this spirocyclic compound continue to make it a valuable subject for interdisciplinary research at the chemistry-biology interface.
249563-62-0 (1-{spiro2.2pentan-1-yl}ethan-1-one) Related Products
- 19550-14-2(4,4-dimethylhexan-3-one)
- 19780-65-5(2-Pentanone,3-ethyl-3-methyl-)
- 1121-37-5(Dicyclopropylketone)
- 5405-79-8(2,2-Dimethyl-3-hexanone)
- 19078-97-8(2,2-Dimethyl-3-heptanone)
- 20669-04-9(3,3-Dimethylpentan-2-one)
- 1567-75-5(1-(1-methylcyclopropyl)ethan-1-one)
- 765-43-5(1-cyclopropylethan-1-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)